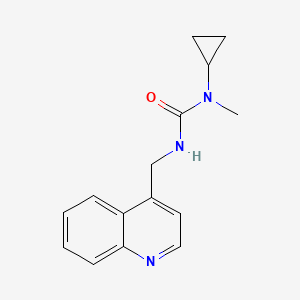
N-(3-ethylsulfanylcyclohexyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethylsulfanylcyclohexyl)methanesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. It is commonly referred to as ECSM and is a sulfonamide derivative. The compound is synthesized through a multi-step process and has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of ECSM is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2) enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and inhibiting their production can lead to anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
ECSM has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, it has been found to reduce the activity of matrix metalloproteinases, which are involved in tissue remodeling and repair.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ECSM in lab experiments is its ability to exhibit anti-inflammatory and analgesic effects, which can be useful in studying various diseases such as arthritis and cancer. However, one limitation of using ECSM is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of ECSM in scientific research. One potential direction is the development of ECSM derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of ECSM and its potential applications in the treatment of various diseases. Furthermore, the potential toxic effects of ECSM need to be further investigated to determine its safety for use in humans.
Conclusion:
In conclusion, N-(3-ethylsulfanylcyclohexyl)methanesulfonamide is a chemical compound that has shown promising results in various scientific research studies. It exhibits anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various diseases. While there are some limitations to its use in lab experiments, there are several future directions for the use of ECSM in scientific research. Further studies are needed to fully understand its potential applications and toxicity.
Méthodes De Synthèse
The synthesis of ECSM involves a series of steps that include the reaction of 3-ethylthiophene with cyclohexanone to form a cyclohexylthiophene intermediate. This intermediate is then reacted with methanesulfonyl chloride to yield the final product, N-(3-ethylsulfanylcyclohexyl)methanesulfonamide.
Applications De Recherche Scientifique
ECSM has been the subject of various scientific research studies due to its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various diseases such as arthritis and cancer.
Propriétés
IUPAC Name |
N-(3-ethylsulfanylcyclohexyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2S2/c1-3-13-9-6-4-5-8(7-9)10-14(2,11)12/h8-10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMDAHWRSRTRHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCCC(C1)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,4,4-trimethyl-N-[(1-methylimidazol-2-yl)methyl]cyclohexan-1-amine](/img/structure/B7584627.png)







![[3-[(2-Chlorophenyl)methyl]azetidin-1-yl]-(1-methylimidazol-2-yl)methanone](/img/structure/B7584696.png)
![5-bromo-2-[(3S)-3-methylpiperidin-1-yl]pyrimidine](/img/structure/B7584699.png)


![N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide](/img/structure/B7584723.png)
![4-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]quinoline-2-carbonitrile](/img/structure/B7584731.png)
